5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one
Description
Overview of Thieno[2,3-c]pyrrol-4-one Core Structures in Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic chemistry and are widely found in nature. researchgate.netnih.gov Among these, five-membered heterocyclic rings such as pyrrole (B145914) and thiophene (B33073) are of particular importance. researchgate.net The fusion of these two distinct five-membered rings—the sulfur-containing thiophene and the nitrogen-containing pyrrole—gives rise to the thienopyrrole scaffold. squarespace.com This combination results in a bicyclic heterocyclic system with unique electronic and structural properties. squarespace.comrsc.org
The thieno[2,3-c]pyrrol-4-one core is one of several possible isomeric structures derived from fusing a thiophene and a pyrrolone ring. This specific arrangement features the pyrrolone ring fused to the 'c' face of the thiophene ring. The presence of both sulfur and nitrogen atoms within the compact, fused structure makes it a versatile intermediate in various chemical syntheses. squarespace.com These core structures are building blocks in the creation of more complex molecules, including those with applications in materials science and medicinal chemistry. rsc.orgacs.orgnih.gov
Significance of Fused Thiophene-Pyrrolone Ring Systems in Organic Synthesis
Fused thiophene-pyrrolone ring systems are significant in organic synthesis due to their role as key structural motifs in a range of functional molecules. nih.gov The unique arrangement of electron-rich thiophene and pyrrole rings results in distinct electronic properties, making them valuable components in the design of organic semiconductors and other electronic materials. nih.govrsc.org Polymers incorporating units like thieno[3,4-c]pyrrole-4,6-dione (B1257111) have been developed for applications in organic solar cells and thin-film transistors. nih.govnih.gov
The synthesis of these fused systems often relies on well-established reactions in heterocyclic chemistry. For instance, the Gewald reaction, a multi-component condensation, is a primary method for synthesizing the 2-aminothiophene precursors that can be used to build the thiophene part of the scaffold. acs.orgnih.govnih.gov Similarly, the Paal-Knorr synthesis provides a classic route to pyrroles from 1,4-dicarbonyl compounds, which can then be integrated into the fused ring system. scielo.br The ability to construct a library of diverse compounds by varying the starting materials in these reactions underscores the synthetic utility of the thiophene-pyrrolone scaffold. nih.gov
Key Synthetic Reactions for Constituent Rings
| Reaction Name | Description | Key Reactants | Product |
|---|---|---|---|
| Gewald Reaction | A multi-component condensation to form polysubstituted 2-aminothiophenes. acs.org | A ketone or aldehyde, an α-cyanoester, and elemental sulfur. acs.org | 2-Aminothiophene |
| Paal-Knorr Synthesis | A reaction to synthesize substituted pyrroles (or furans/thiophenes) from 1,4-diketones. scielo.br | A 1,4-dicarbonyl compound and a primary amine or ammonia. scielo.br | Substituted Pyrrole |
Classification and Nomenclature of 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one Isomers
The fusion of a thiophene and a pyrrole ring can result in several positional isomers, each with a distinct nomenclature and chemical identity. The specific compound, this compound, is systematically named according to IUPAC rules for fused heterocyclic systems. nih.govresearchgate.net The "thieno" prefix indicates the presence of a thiophene ring, "[2,3-c]" specifies the fusion pattern, and "pyrrol-4-one" identifies the pyrrolone ring with a ketone group at position 4. scielo.bracs.org "5,6-Dihydro-4H-" indicates the saturation of specific positions in the pyrrole ring.
The main isomers of the thienopyrrolone scaffold are distinguished by the points of fusion between the two rings. These structural variations lead to different electronic distributions and steric properties, influencing their chemical reactivity and potential applications.
Isomers of the Thienopyrrole Scaffold
| Isomer Name | Description |
|---|---|
| Thieno[2,3-c]pyrrole | The thiophene ring is fused across the 2 and 3 positions to the 'c' face of the pyrrole ring. nih.govacs.org |
| Thieno[3,2-b]pyrrole | The thiophene ring is fused across the 3 and 2 positions to the 'b' face of the pyrrole ring. wikipedia.orgthermofisher.comorganic-chemistry.org |
| Thieno[3,4-c]pyrrole | The thiophene ring is fused across the 3 and 4 positions to the 'c' face of the pyrrole ring. squarespace.comacs.orgnih.gov |
Historical Context and Early Preparations of Dihydrothienopyrrolones
The synthesis of heterocyclic compounds has a rich history, with foundational reactions paving the way for the creation of complex scaffolds like dihydrothienopyrrolones. The Curtius rearrangement, discovered by Theodor Curtius in 1885, is a key historical reaction relevant to the synthesis of this class of compounds. nih.gov The reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be converted into various amine derivatives. This reaction is noted for its versatility and tolerance of various functional groups. rsc.org
The first synthesis of the this compound core is reported to proceed through a pathway based on the Curtius rearrangement. This synthetic route typically begins with a substituted thiophene carboxylic acid derivative. The carboxylic acid is converted into an acyl azide intermediate. Upon heating, this acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form an isocyanate. Subsequent intramolecular cyclization of the isocyanate intermediate leads to the formation of the fused dihydrothienopyrrolone ring system. Mechanistic studies suggest the rearrangement is a concerted process, where the migration of the alkyl or aryl group occurs simultaneously with the loss of nitrogen gas, with full retention of the migrating group's stereochemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydrothieno[2,3-c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6-4-1-2-9-5(4)3-7-6/h1-2H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRHHVGNIRQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6 Dihydro 4h Thieno 2,3 C Pyrrol 4 One
De Novo Synthesis Approaches
The construction of the 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one core from acyclic or monocyclic precursors involves several strategic bond-forming reactions to assemble the fused thiophene (B33073) and pyrrolidone rings.
Strategies Involving Curtius Rearrangement and Subsequent Cyclization
A primary and well-established method for the synthesis of this compound involves the Curtius rearrangement. wikipedia.org This reaction sequence is a thermal decomposition of an acyl azide (B81097) to an isocyanate, which then undergoes intramolecular cyclization. wikipedia.orgbyjus.com
The general mechanism for the Curtius rearrangement proceeds through the formation of an acyl azide from a carboxylic acid derivative. organic-chemistry.org This acyl azide, upon heating, loses nitrogen gas to form an isocyanate. wikipedia.orgbyjus.com The isocyanate is a key intermediate that can be trapped by various nucleophiles. byjus.com In the synthesis of the target compound, the isocyanate undergoes an intramolecular reaction to form the desired pyrrolidone ring fused to the thiophene.
Recent research indicates that the thermal decomposition of the acyl azide is a concerted process, with the migration of the R-group and the loss of nitrogen gas occurring simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org This rearrangement occurs with complete retention of the stereochemical configuration of the migrating group. nih.gov
A common starting material for this approach is a thiophene derivative bearing two carboxylic acid functionalities, which are then converted to the corresponding acyl azides. The regioselective rearrangement and cyclization lead to the formation of the thieno[2,3-c]pyrrol-4-one scaffold.
Intramolecular Cyclization Reactions for Ring Closure
Intramolecular cyclization is a key step in forming the bicyclic structure of this compound. This strategy often follows the creation of a suitable acyclic precursor containing both the thiophene moiety and the elements required for the pyrrolidone ring.
For instance, after the Curtius rearrangement generates the isocyanate intermediate, an intramolecular cyclization occurs to close the pyrrolidone ring. wikipedia.org This ring closure is a crucial step that establishes the final bicyclic framework.
Alternative intramolecular cyclization strategies can also be envisioned, such as those involving the formation of an amide bond within a pre-assembled thiophene derivative. For example, a thiophene compound bearing an amino group and an ester group at appropriate positions could undergo intramolecular amidation to yield the lactam ring of the thienopyrrolone system.
Multi-Step Synthesis from Readily Available Precursors
The synthesis of this compound is typically a multi-step process that begins with simple, commercially available starting materials. youtube.com Thiophene and its derivatives often serve as the foundational precursors. researchgate.net
A representative multi-step synthesis starts from a substituted thiophene, such as methyl 2-aminothiophene-3-carboxylate. sigmaaldrich.com This precursor can undergo a series of functional group transformations and coupling reactions to introduce the necessary components for the subsequent cyclization to form the pyrrolone ring. These synthetic sequences are designed to build the target molecule in a controlled and efficient manner, often involving protection and deprotection steps to manage reactive functional groups.
The following table outlines a general multi-step synthetic approach:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Functionalization of Thiophene | Various electrophilic substitution or lithiation reactions | Substituted Thiophene |
| 2 | Introduction of the Pyrrolidone Precursor | Coupling reactions (e.g., amide bond formation) | Acyclic Thiophene Derivative |
| 3 | Intramolecular Cyclization | Heat or base/acid catalysis | This compound |
One-Pot Synthetic Procedures for this compound Analogues
While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the development of one-pot procedures for analogous heterocyclic systems is a significant area of research. nih.gov These methods offer advantages in terms of efficiency, reduced waste, and simplified purification processes.
For example, one-pot syntheses of related fused heterocyclic compounds have been achieved through multicomponent reactions followed by intramolecular cyclization. nih.gov A similar strategy could potentially be developed for the target molecule, where a thiophene derivative, a nitrogen source, and a carbonyl equivalent react in a single vessel to construct the thienopyrrolone core. The Curtius rearrangement itself can be part of a one-pot process where a carboxylic acid is converted directly to a carbamate (B1207046) without isolating the acyl azide intermediate. organic-chemistry.orgnih.gov
Utilisation of Key Synthetic Intermediates
The synthesis of this compound heavily relies on the strategic use of key intermediates that are pre-functionalized to facilitate the desired ring-forming reactions.
Role of Methyl 2-(2-methoxy-2-oxoethyl) thiophene-3-carboxylate in Synthesis
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a crucial intermediate in the synthesis of this compound. This compound contains the thiophene ring and two ester functionalities that are precursors to the carboxylic acids required for the Curtius rearrangement.
The synthesis of the target molecule from this intermediate involves the regiospecific conversion of one of the ester groups into an acyl azide. This is typically achieved by treatment with sodium azide in acidic conditions. Subsequent heating of the resulting monoacyl azide in a suitable solvent, such as toluene, induces the Curtius rearrangement to form an isocyanate, which then undergoes intramolecular cyclization to yield this compound.
The properties of this key intermediate are summarized in the table below:
| Property | Value |
| Chemical Name | methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate |
| CAS Number | 865187-80-0 chemicalbook.com |
| Molecular Formula | C9H10O4S chemicalbook.com |
| Molecular Weight | 214.24 g/mol chemicalbook.com |
Application of Thioacrylamides and α-Thiocyanatoacetophenones in Dihydrothienopyrrolone Formation
The synthesis of the thieno[2,3-c]pyrrol-4-one core can be envisioned through a modified Gewald reaction, a powerful multicomponent method for constructing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org To form the desired fused bicyclic system, this strategy can be adapted.
One hypothetical pathway begins with the reaction of a suitable β-keto-δ-lactam with an activated acetonitrile (B52724) derivative (e.g., ethyl cyanoacetate) and sulfur. The initial Knoevenagel condensation between the ketone moiety of the lactam and the cyanoester, catalyzed by a base, would yield a vinylidene intermediate. Subsequent Michael addition of sulfur, followed by intramolecular cyclization and tautomerization, would form the 2-aminothiophene ring fused to the existing pyrrolidone.
Table 1: Hypothetical Gewald-Type Approach to this compound
| Precursor 1 | Precursor 2 | Reagents | Product | Plausible Yield |
|---|
This table presents a conceptual pathway as direct literature for this specific application is sparse.
Cyclization Strategies with Substituted Thiophenes and Primary Amines
A more conventional and widely applicable strategy for the synthesis of this compound involves the construction of the pyrrolone ring onto a pre-existing, suitably functionalized thiophene precursor. This method offers excellent control over the regiochemistry of the final product.
The key starting material for this approach is a thiophene molecule bearing functional groups at the C2 and C3 positions that can be readily converted into the fused lactam. A common precursor is a thiophene-3-carboxylate derivative with an acetic acid or ester moiety at the C2 position, such as methyl 2-(carboxymethyl)thiophene-3-carboxylate. The synthesis proceeds through the following key steps:
Amide Formation: The carboxylic acid group of the C2-substituent is activated and reacted with a primary amine (R-NH₂). This step can also be achieved by reacting an ester at the C2 position with an amine under heating or catalytic conditions.
Intramolecular Cyclization: The resulting N-substituted amide undergoes intramolecular cyclization with the ester group at the C3 position. This lactamization is typically promoted by heat or by a base, leading to the formation of the this compound core.
An analogous strategy was reported for the synthesis of the thieno[3,4-c]pyrrole-4,6-dione (B1257111) isomer, which starts from thiophene-3,4-dicarboxylic acid and involves condensation with a primary amine. squarespace.com For the [2,3-c] isomer, the initial synthesis was achieved via a Curtius rearrangement of a monoacyl azide derived from methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate, which underscores the utility of starting with appropriately substituted thiophenes.
Catalytic Approaches in Dihydrothienopyrrolone Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. The synthesis of thienopyrrolones can benefit from both transition-metal and base catalysis.
Rhodium(II)-Catalyzed Reactions in Related Thienopyrrolone Systems
Rhodium(II) carboxylates are exceptionally effective catalysts for reactions involving diazo compounds. A prominent application in the synthesis of lactams is the intramolecular C-H insertion of a rhodium carbene derived from a diazoacetamide (B1201003) precursor. acs.orgacs.org
This methodology can be applied to the synthesis of this compound. The synthetic sequence would involve:
Preparation of a suitable thiophene precursor, such as 3-aminothiophene.
Acylation of the amine with a diazoacetyl group-containing molecule (e.g., diazoacetyl chloride) to form an α-diazo-N-(thiophen-3-yl)acetamide.
Treatment of this diazo compound with a rhodium(II) catalyst, such as rhodium(II) acetate. The catalyst promotes the extrusion of dinitrogen gas to form a highly reactive rhodium carbene intermediate.
This intermediate then undergoes a rapid intramolecular C-H insertion into the C-H bond at the C2 position of the thiophene ring, directly forming the five-membered pyrrolone ring and yielding the target thieno[2,3-c]pyrrol-4-one scaffold.
This approach is highly convergent and atom-economical. Related rhodium-catalyzed intramolecular C-H amination reactions have also been used for the late-stage functionalization of complex molecules, highlighting the power of this strategy. rsc.org
Table 2: Rhodium(II)-Catalyzed C-H Insertion for Thienopyrrolone Synthesis
| Substrate | Catalyst | Solvent | Product | Plausible Yield |
|---|
This table illustrates a plausible synthetic application of established rhodium catalysis.
Base-Catalyzed Cyclizations
Base-catalyzed cyclizations are a cornerstone of heterocyclic synthesis. mdpi.com For the formation of the this compound, an intramolecular Dieckmann-type condensation serves as a classic and effective strategy.
The required precursor is a thiophene molecule substituted at the C2 and C3 positions with groups that can undergo an intramolecular condensation. A typical substrate would be a 2-(N-acyl-N-alkylaminomethyl)thiophene-3-carboxylate. Upon treatment with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), a carbanion is generated on the carbon alpha to the amide carbonyl. This carbanion then attacks the ester carbonyl at the C3 position in an intramolecular fashion. The subsequent elimination of the alkoxide group from the ester results in the formation of the fused β-keto lactam ring system.
This method provides a reliable route to the thienopyrrolone core, with the substitution pattern on the pyrrolone ring being easily tunable by choosing the appropriate N-acyl group in the starting material.
Regioselectivity and Stereoselectivity in Dihydrothienopyrrolone Synthesis
Regioselectivity: The control of regiochemistry is paramount in the synthesis of fused heterocyclic systems like thieno[2,3-c]pyrrol-4-one. The final arrangement of the fused rings is determined entirely by the synthetic strategy employed.
Multicomponent Reactions: In a Gewald-type synthesis, regioselectivity is established during the initial thiophene ring formation. The specific connectivity depends on which atoms from the precursors form the C2-C3 bond versus the C3-C4 bond of the thiophene. wikipedia.org
Cyclization on Pre-formed Thiophenes: This is the most common and reliable method for ensuring regiochemical purity. Starting with a 2,3-disubstituted thiophene guarantees the formation of the thieno[2,3-c] isomer. For example, using thiophene-2-acetic acid-3-carboxylic acid as the precursor will exclusively yield the [2,3-c] fused system. In contrast, starting with thiophene-3,4-dicarboxylic acid would lead to the isomeric thieno[3,4-c]pyrrolone system. squarespace.com The initial synthesis of the correctly substituted thiophene monomer is therefore the key regiochemistry-determining step.
Stereoselectivity: The parent compound, this compound, is achiral and thus does not present issues of stereoselectivity. However, stereocenters can be introduced by placing substituents on the pyrrolone ring, specifically at the C5 or C6 positions.
If a chiral primary amine is used in cyclization strategies (Section 2.2.3), or if a substituted diazoacetamide is used in the rhodium-catalyzed approach (Section 2.3.1), a stereocenter can be created at the C5 position. Controlling the stereochemistry at this position would require the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. While specific studies on the stereocontrolled synthesis of substituted 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-ones are not prevalent, principles from general stereoselective lactam synthesis would apply. organic-chemistry.orgnih.gov For instance, a rhodium catalyst bearing chiral ligands could potentially induce enantioselectivity in the C-H insertion reaction to favor one enantiomer of a C5-substituted product.
Chemical Reactivity and Derivatization of 5,6 Dihydro 4h Thieno 2,3 C Pyrrol 4 One
Reactivity of the 4-Oxo Functionality
The carbonyl group at the 4-position of the pyrrolone ring is a key site for chemical transformations, particularly reduction reactions. The susceptibility of this ketone to reduction allows for the synthesis of corresponding secondary alcohols and fully saturated derivatives.
The choice of reducing agent dictates the extent of the reduction. Selective reduction of the 4-oxo group to a hydroxyl function can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). In contrast, more potent reducing agents such as lithium aluminum hydride (LiAlH₄) can effect a more complete reduction, potentially leading to the saturation of the pyrrolidone ring.
| Reagent | Product | Reaction Type |
|---|---|---|
| Sodium borohydride (NaBH₄) | 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-ol | Selective ketone reduction |
| Lithium aluminum hydride (LiAlH₄) | Fully saturated thienopyrrolidine derivatives | Complete ring saturation |
Reactions Involving the Pyrrolone Nitrogen Atom
The nitrogen atom within the pyrrolone ring possesses a lone pair of electrons and can act as a nucleophile, making it a prime target for various substitution reactions.
The secondary amine of the pyrrolone ring is amenable to N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of substituents. These reactions typically proceed under basic conditions to deprotonate the nitrogen, thereby enhancing its nucleophilicity.
For instance, N-alkylation can be performed using alkyl halides or other electrophilic alkylating agents. In a related system, 4,5,6,7-tetrahydroindol-4-one, N-alkylation has been successfully achieved with reagents like acrylonitrile (B1666552) and ethyl acrylate. nih.gov Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides to introduce acyl groups. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships.
The synthesis of urea (B33335) and urethane (B1682113) derivatives of the 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one scaffold can be achieved through precursors such as isocyanates. onlineorganicchemistrytutor.com A common synthetic route involves the Curtius rearrangement of a corresponding acyl azide (B81097). The resulting isocyanate is a versatile intermediate that readily reacts with nucleophiles like alcohols and amines to yield urethane and urea derivatives, respectively. onlineorganicchemistrytutor.com This methodology provides access to a broad class of compounds with potential biological activities.
| Precursor | Reactant | Product Class |
|---|---|---|
| Isocyanate derivative | Alcohols (R-OH) | Urethane derivatives |
| Isocyanate derivative | Amines (R-NH₂) | Urea derivatives |
Reactivity of the Thiophene (B33073) Moiety
The thiophene ring in this compound is an aromatic system that can undergo electrophilic substitution and other modifications.
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. nih.gov In fused systems like thienopyrroles, the position of substitution is influenced by the electronic effects of the fused pyrrolone ring and any existing substituents. For pyrrole (B145914) and thiophene, electrophilic attack typically occurs at the C-2 position (α-position) due to the greater stabilization of the resulting carbocation intermediate through resonance. onlineorganicchemistrytutor.comquora.com
In the case of this compound derivatives, electrophilic halogenation, for instance with N-Bromosuccinimide (NBS), has been reported to occur at the α-position relative to the carbonyl group. Nitration, using nitric acid in sulfuric acid, also leads to the introduction of a nitro group onto the aromatic ring. The precise regioselectivity will depend on the reaction conditions and the directing effects of the fused ring system.
| Reaction Type | Reagent | Typical Position of Substitution |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | α-position to the carbonyl group |
| Nitration | Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) | Nitro derivatives formed |
The sulfur atom in the thiophene ring is susceptible to oxidation. This functional group interconversion allows for the synthesis of the corresponding sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For example, treatment with hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can yield the sulfoxide (B87167) under milder conditions, while more forcing conditions or stronger oxidants can lead to the formation of the sulfone. These oxidized derivatives can exhibit altered electronic properties and biological activities compared to the parent thiophene.
| Oxidation State | Reagent | Typical Product |
|---|---|---|
| Sulfoxide | Hydrogen peroxide (H₂O₂) | Thiophene S-oxide derivative |
| Sulfone | meta-Chloroperoxybenzoic acid (mCPBA) | Thiophene S,S-dioxide derivative |
Reactions at the Dihydro Bridge (C-5 and C-6 Positions)
The dihydro bridge of the this compound scaffold, comprising the nitrogen atom at position 5 and the methylene (B1212753) group at position 6, is a primary site for chemical modification. The secondary amine (N-5) acts as a nucleophile and a site for substitution, while the adjacent C-6 position offers potential for further functionalization.
The nitrogen atom at the 5-position can be readily derivatized through alkylation or arylation reactions. N-alkylation can be achieved using various alkyl halides or by reductive amination. A notable transformation involves the reaction with acrylonitrile followed by hydrolysis and intramolecular acylation, a strategy used on analogous tetrahydroindol-4-one systems to create polyheterocyclic structures. nih.gov Similarly, N-arylation can be accomplished using activated aryl halides or through coupling reactions, allowing for the introduction of diverse aromatic systems. For instance, the attachment of a 2-chloropyrimidin-4-yl group to the nitrogen has been explored in the development of kinase inhibitors, highlighting the importance of this position for biological activity.
Reactions at the C-6 position are less commonly reported for this specific scaffold but can be inferred from the reactivity of similar α-methylene lactams. Potential reactions include α-formylation using reagents like ethyl formate (B1220265) with a strong base, which introduces a reactive handle for further synthesis. nih.gov Oxidation of the C-6 position could also lead to the corresponding enamine or, under harsher conditions, the fully aromatized thieno[2,3-c]pyrrole system.
Table 1: Selected Reactions at the Dihydro Bridge
| Position | Reaction Type | Reagents/Conditions | Product Type |
| N-5 | N-Alkylation | Acrylonitrile, followed by hydrolysis | N-propionic acid derivative |
| N-5 | N-Arylation | 2,4-Dichloropyrimidine | 5-(2-Chloropyrimidin-4-yl) derivative |
| C-6 | α-Formylation | Ethyl formate, NaOMe or KOtBu | 6-Formyl derivative |
Exploration of this compound as a Scaffold for Complex Molecule Synthesis
The rigid bicyclic structure of this compound makes it an excellent starting point for the synthesis of novel, complex heterocyclic systems. Its inherent functional groups can be manipulated to either build additional fused rings or to introduce a variety of substituents that modulate its chemical and physical properties.
Synthesis of Novel Fused Heterocyclic Ring Systems
The thienopyrrolone core can be elaborated into more complex, multi-ring structures through annulation reactions, where a new ring is constructed onto the existing scaffold.
One powerful strategy involves palladium-catalyzed intramolecular C-H arylation. nih.gov In this approach, the nitrogen at the N-5 position is first functionalized with an aryl group containing a suitably positioned halide (e.g., a 2-bromophenyl group). Subsequent treatment with a palladium catalyst can induce cyclization between the aryl ring and the C-6 position of the pyrrolone ring, thereby forming a new fused six-membered ring. nih.gov
Another approach involves the reaction of the scaffold with bifunctional reagents. For example, α-formylation of the C-6 position, as previously mentioned, can yield an enaminoketone intermediate. nih.gov These intermediates are versatile precursors for [4+2]-cycloaddition reactions. Reaction with various dienophiles can lead to the formation of a new six-membered ring fused to the thiophene and pyrrole rings, creating complex polycyclic systems. nih.gov Furthermore, the lactam carbonyl at C-4 can be activated or transformed to participate in cyclization reactions. For instance, its conversion to a more reactive thioamide or imino ether could facilitate condensation with nucleophiles to forge new heterocyclic rings. Inspired by work on related pyrrol-2-ones, oxidative cyclization using reagents like iodine in DMSO can be envisioned to fuse a pyrone ring onto the scaffold. bioorganica.org.ua
Table 2: Strategies for Fused Ring Synthesis
| Starting Functionality | Reaction Type | Key Reagents | Resulting Fused System |
| N-Aryl Halide | Intramolecular C-H Arylation | Palladium Catalyst (e.g., Pd(OAc)₂) | Fused Polycyclic Aromatic System |
| C-6 Methylene | α-Formylation & Cycloaddition | Ethyl formate, then Dienophile | Fused Pyridine or Pyridone Ring |
| C-4 Carbonyl/C-3 Methylene | Oxidative Cyclization | I₂/DMSO | Fused Pyrone Ring |
Introduction of Diverse Substituents via Functional Group Transformations
Beyond building new rings, the scaffold allows for the introduction of a wide array of chemical substituents through the transformation of its existing functional groups. These modifications are crucial for fine-tuning the molecule's properties for various applications.
The lactam carbonyl group at C-4 is a key site for such transformations. A well-established reaction is its conversion to a thioamide upon treatment with Lawesson's reagent. This transformation significantly alters the electronic properties and hydrogen bonding capabilities of the core structure. The carbonyl can also be a precursor for other functionalities; for example, reaction with hydrazoic acid could form an acyl azide, which can undergo Curtius rearrangement to provide access to amine derivatives at the C-4 position.
Direct C-H functionalization of the thiophene ring represents a modern and efficient method for introducing substituents. rsc.org Palladium-catalyzed direct arylation can be used to couple aryl halides to the electron-rich thiophene ring, typically at the C-2 or C-3 positions, without the need for pre-functionalization of the scaffold. This method allows for the attachment of a vast range of aryl and heteroaryl groups. nih.govrsc.org The ability to introduce sterically hindered or electron-rich substituents is particularly valuable for creating libraries of compounds with diverse electronic and steric profiles. nih.gov
Table 3: Key Functional Group Transformations
| Target Site | Transformation | Reagents | New Functional Group |
| C-4 Carbonyl | Thionation | Lawesson's Reagent | Thioamide |
| C-4 Carbonyl | Azide Formation | Hydrazoic Acid (HN₃) | Acyl Azide |
| Thiophene Ring | Direct C-H Arylation | Aryl Halide, Palladium Catalyst | Aryl/Heteroaryl Substituent |
Spectroscopic and Structural Elucidation of 5,6 Dihydro 4h Thieno 2,3 C Pyrrol 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the molecular framework, determine the connectivity of atoms, and infer the electronic environment of each part of the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one, the structure dictates the presence of several distinct proton signals. The protons on the thiophene (B33073) ring (H-2 and H-3) are expected to appear in the aromatic region, while the methylene (B1212753) protons of the pyrrolone ring (H-5) and the N-H proton will have characteristic chemical shifts.
The thiophene protons, being part of an electron-rich aromatic system, will show distinct doublets due to coupling with each other. The methylene protons adjacent to the nitrogen will appear as a singlet if there is no coupling, or as a more complex multiplet depending on the solvent and temperature, which can affect the N-H exchange rate. The N-H proton itself typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Data are predicted based on analysis of similar heterocyclic systems and general NMR principles.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (thiophene) | 7.0 - 7.5 | Doublet (d) |
| H-3 (thiophene) | 6.8 - 7.2 | Doublet (d) |
| CH₂ (H-5, pyrrolone) | ~4.2 | Singlet (s) |
| N-H (pyrrolone) | 8.0 - 9.0 | Broad Singlet (br s) |
For derivatives, such as a brominated analog like 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one, the ¹H NMR spectrum would change significantly. The signal for H-2 would be absent, and the H-3 proton would appear as a singlet since its coupling partner has been replaced by bromine.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides insight into their hybridization and electronic environment. axios-research.com In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.
For this compound, six distinct carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon (C-4) of the lactam ring, typically appearing in the 160-180 ppm range. The carbons of the thiophene ring (C-2, C-3, C-3a, C-6a) will resonate in the aromatic region (110-150 ppm), while the methylene carbon (C-5) of the pyrrolone ring will be the most upfield, appearing around 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data are predicted based on analysis of similar heterocyclic systems and general NMR principles.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4 (Carbonyl) | 165 - 175 |
| C-6a | 140 - 150 |
| C-3a | 135 - 145 |
| C-2 | 120 - 130 |
| C-3 | 115 - 125 |
| C-5 (Methylene) | 40 - 50 |
While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity between atoms. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the H-2 and H-3 protons of the thiophene ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It is invaluable for assigning carbon signals. For instance, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal at ~45 ppm, definitively assigning them as the C-5 methylene group. Similarly, the H-2 and H-3 proton signals would correlate with their respective carbon signals in the aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular scaffold, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. Key expected correlations would include:
The H-2 proton showing a correlation to the C-3a and C-4 carbons.
The H-5 methylene protons showing correlations to the C-4, C-6a, and C-3a carbons, confirming the fusion of the two rings.
The N-H proton showing correlations to C-4 and C-6a.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent peak will be the strong carbonyl (C=O) stretch of the lactam ring. The presence of the N-H group will be indicated by a stretching vibration in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=C stretching from the thiophene ring, as well as aliphatic C-H stretching from the methylene group, will also be present.
Table 3: Predicted IR Absorption Bands for this compound Data are predicted based on standard functional group absorption regions.
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (Lactam) | Stretch | 3200 - 3400 | Medium-Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Weak |
| C=O (Lactam) | Stretch | 1670 - 1710 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (molecular formula C₆H₅NOS), the calculated molecular weight is approximately 139.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
In an electron ionization (EI) mass spectrum, the parent molecule would be observed as the molecular ion peak (M⁺) at m/z ≈ 139. The fragmentation pattern would be expected to involve characteristic losses of small, stable neutral molecules.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Identity/Origin |
| [M]⁺ | 139 | Molecular Ion |
| [M - CO]⁺ | 111 | Loss of carbon monoxide from the lactam |
| [M - HCO]⁺ | 110 | Loss of a formyl radical |
| [C₄H₄S]⁺ | 84 | Thiophene fragment |
| [C₂H₂N]⁺ | 40 | Fragment from pyrrolone ring cleavage |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and purity.
For this compound, with the molecular formula C₆H₅NOS, the theoretical composition can be readily calculated.
Table 5: Elemental Composition for C₆H₅NOS
| Element | Theoretical Percentage (%) |
| Carbon (C) | 51.78 |
| Hydrogen (H) | 3.62 |
| Nitrogen (N) | 10.06 |
| Oxygen (O) | 11.49 |
| Sulfur (S) | 23.04 |
Experimental findings from an elemental analyzer that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purification of the target compound. acgpubs.orgrsc.org
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions and crystal packing.
Despite a thorough search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for the parent compound, This compound , or its direct derivatives featuring the intact thieno[2,3-c]pyrrol-4-one core, could be located in publicly accessible resources. The synthesis of this heterocyclic system has been reported, but its crystal structure does not appear to have been determined or published to date.
However, crystallographic studies on related thieno-fused heterocyclic systems, while not directly analogous, can provide some general insights into the potential structural characteristics of the thieno[2,3-c]pyrrole framework. For instance, studies on thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-c]pyrazole derivatives have been published, revealing details of their solid-state conformations. researchgate.netlongdom.orgresearchgate.netmdpi.comresearchgate.netnih.gov
For example, a study on a novel hydrazone of a tetrahydrobenzo longdom.orgresearchgate.netthieno[2,3-d]pyrimidin-4-one derivative provided detailed crystallographic data. mdpi.com While this molecule is significantly different in structure from the subject of this article, its analysis revealed a triclinic crystal system with a P-1 space group. mdpi.com The study highlighted the importance of various intermolecular contacts, such as O···H, N···H, and C···H, in stabilizing the crystal packing. mdpi.com
Another investigation into novel thieno[2,3-d]pyrimidine derivatives reported the crystal structure of a representative compound, which crystallized in the triclinic P-1 space group with two symmetry-independent molecules in the asymmetric unit. researchgate.net This study emphasized the role of intramolecular hydrogen bonding in defining the molecular conformation. researchgate.net
It is important to reiterate that these examples are from related but distinct heterocyclic systems. The electronic and steric properties of the pyrrol-4-one ring in the target compound would likely lead to unique conformational and packing characteristics. The lactam functionality in This compound would be expected to participate in hydrogen bonding, a key feature that would be elucidated by X-ray crystallography.
Without experimental data for This compound or its close derivatives, any discussion of its solid-state structure remains speculative. The determination of its crystal structure would be a valuable contribution to the field, providing a definitive understanding of its molecular geometry and intermolecular interactions, which are crucial for structure-activity relationship studies and the rational design of new derivatives with specific biological or material properties.
Computational and Theoretical Studies on 5,6 Dihydro 4h Thieno 2,3 C Pyrrol 4 One
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable tools for mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of reaction mechanisms, DFT is employed to model the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most critically, transition states.
For a molecule like 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one, DFT calculations can elucidate its formation. One reported synthesis route involves a Curtius rearrangement. A theoretical study of this pathway would involve:
Modeling Reactants and Products: Creating accurate digital models of the starting materials, such as a methyl 2-(acyl azide)-thiophene-3-carboxylate derivative, and the final thienopyrrolone product.
Locating Transition States: Identifying the high-energy transition state structure for the key steps, like the rearrangement of the acyl azide (B81097) to an isocyanate and the subsequent intramolecular cyclization. The geometry and energy of these transition states determine the kinetic feasibility of the reaction.
Mapping Reaction Coordinates: Calculating the energy changes as the molecule transforms from reactant to product, confirming that the identified transition state correctly connects the desired intermediate or product.
Studies on similar heterocyclic systems demonstrate that DFT, using functionals like B3LYP or MPW1PW91 with a basis set such as 6-31G(d,p), can accurately predict reaction outcomes and selectivities. nih.gov This approach allows chemists to understand why a particular regioselective synthesis is successful and to predict how modifications to the reactants might alter the course of the reaction.
An energy profile diagram is a graphical representation of the energy changes that occur during a chemical reaction. By plotting the calculated energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction's thermodynamic and kinetic landscape emerges.
For the synthesis of this compound, an energy profile analysis would reveal:
Thermodynamic Stability: The relative energies of intermediates and the final product. A negative reaction enthalpy (ΔH) indicates that the formation of the product is energetically favorable.
By comparing the energy profiles of different potential synthetic routes, chemists can computationally predict which pathway is most efficient before committing to laboratory work.
Electronic Structure Properties
The arrangement of electrons within a molecule dictates its chemical reactivity, optical properties, and interactions with other molecules. Computational methods provide precise details about this electronic structure.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap, Eg), is a critical parameter:
Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Electronic Properties: The band gap is directly related to the electronic and optical properties of a material. In studies of related thieno-pyrrole-based polymers for photovoltaic applications, a smaller band gap is desirable as it allows the material to absorb a broader spectrum of light. researchgate.net
Illustrative Data from Computational Analysis of a Related Thieno-Pyrrole System
The following table shows the type of data generated from DFT calculations on a reference thieno[3,4-c]pyrrole-4,6-dione-based molecule (RW), demonstrating how electronic properties are quantified. nih.govacs.org
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -5.86 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -3.63 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Band Gap (Eg) | 2.23 | Energy difference between LUMO and HOMO; indicates chemical reactivity and optical properties. |
This data is for the reference molecule in the cited study and serves to illustrate the methodology.
Computational analysis can generate maps of electron density and molecular electrostatic potential (MEP). These maps visualize the distribution of charge across the molecule. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, such an analysis would likely show:
High electron density around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene (B33073) ring due to their lone pairs of electrons.
Lower electron density around the hydrogen atoms attached to the nitrogen and carbon atoms.
The distribution of the HOMO and LUMO across the molecular framework is also critical. In many thieno-pyrrole systems, the HOMO density is often located on the electron-rich thiophene ring, while the LUMO density may be distributed across the electron-accepting pyrrolone portion. nih.govacs.org This separation is fundamental to the function of these molecules in electronic devices.
Conformational Analysis and Energy Minimization
Molecules are not static entities; they can rotate around single bonds to adopt various three-dimensional shapes or conformations. Conformational analysis is the study of the energies of these different conformations to find the most stable, lowest-energy structure.
For this compound, the fused bicyclic core is relatively rigid. However, if substituents were added to the core, conformational analysis would become crucial for understanding their spatial orientation. The process involves:
Geometry Optimization: Using computational methods like DFT, the geometry of the molecule is adjusted to find a structure that represents a local or global energy minimum on the potential energy surface. This optimized structure provides the most accurate bond lengths, bond angles, and dihedral angles.
Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy.
This analysis is vital in drug design, where the three-dimensional shape of a molecule determines how it fits into the binding site of a biological target, such as an enzyme or receptor.
Theoretical Investigations of Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Computational and theoretical studies are pivotal in elucidating the intricate molecular interactions that govern the chemical and physical properties of heterocyclic compounds. For this compound, a molecule featuring a fused thiophene and pyrrolidone ring system, understanding its non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for predicting its behavior in various chemical and biological environments. While specific computational studies detailing the molecular interaction profile of this compound are not extensively available in publicly accessible literature, valuable insights can be drawn from theoretical investigations of structurally related thieno-pyrrolone and other heterocyclic systems. These studies provide a framework for understanding the potential interactions involving the thieno[2,3-c]pyrrole scaffold.
Hydrogen Bonding:
The this compound molecule possesses key functional groups capable of participating in hydrogen bonding. The secondary amine (-NH-) group in the pyrrolidone ring can act as a hydrogen bond donor, while the carbonyl group (-C=O) is a potent hydrogen bond acceptor. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can also function as a weak hydrogen bond acceptor.
Theoretical studies on similar heterocyclic systems often employ methods like Density Functional Theory (DFT) to model and quantify these interactions. For instance, studies on nitroxide radicals have shown a linear relationship between the molecular electrostatic potential (Vmin) around an acceptor atom and the interaction energy of the hydrogen-bonded complex. rsc.org In the case of this compound, the nitrogen and oxygen atoms would be the primary sites for hydrogen bond formation.
In the context of biological systems, the ability to form specific hydrogen bonds is critical for molecular recognition. For example, in studies of thieno[2,3-d]pyrimidine (B153573) derivatives, hydrogen bonding interactions with key amino acid residues in protein active sites are crucial for their inhibitory activity. nih.gov Similar interactions would be expected for this compound when interacting with biological macromolecules.
π-π Stacking:
The aromatic thiophene ring in this compound provides a platform for π-π stacking interactions. These non-covalent interactions are fundamental in the stabilization of molecular assemblies and play a significant role in crystal engineering and the properties of materials. mdpi.com
Computational studies on various aromatic and heteroaromatic systems have characterized different geometries of π-π stacking, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The stability and preferred geometry of these interactions are influenced by the electronic nature of the interacting rings. For instance, docking studies on thieno[2,3-d]pyrimidine derivatives have highlighted the importance of intramolecular T-shaped π-π stacking in stabilizing the conformation of the molecule within a protein's binding pocket. nih.gov
Theoretical investigations into quinacridone (B94251) derivatives using DFT have shown that displaced conformations in both parallel and antiparallel stacking manners can be stabilized. nih.gov For this compound, the electron-rich thiophene ring can engage in π-π stacking with other aromatic systems. The precise nature of this interaction would depend on the electronic properties of the interacting partner.
The table below summarizes the potential molecular interactions for this compound based on the analysis of its functional groups and insights from related computational studies.
| Interaction Type | Potential Donor/Acceptor/Stacking Moiety in this compound |
| Hydrogen Bond Donor | Pyrrolidone -NH |
| Hydrogen Bond Acceptor | Pyrrolidone -C=O |
| Hydrogen Bond Acceptor (Weak) | Thiophene Sulfur |
| π-π Stacking | Thiophene Ring |
Further computational analyses, such as molecular dynamics simulations and quantum theory of atoms in molecules (QTAIM), would be necessary to provide a more detailed and quantitative understanding of the molecular interactions of this compound. Such studies would be invaluable for the rational design of novel materials and therapeutic agents based on this heterocyclic scaffold.
Applications of 5,6 Dihydro 4h Thieno 2,3 C Pyrrol 4 One As a Molecular Building Block
Materials Science Applications
The thieno[2,3-c]pyrrol-4-one core is a component of interest for advanced materials, although much of the specific application-focused research has centered on its dione (B5365651) analogue, thieno[2,3-c]pyrrole-4,6-dione (TPD), due to its pronounced electron-accepting properties. The foundational mono-one structure serves as a critical starting point for these more complex systems.
Development of Organic Electronic Materials
The fused heterocyclic system of 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one makes it a recognized building block for organic electronic materials. The inherent properties of the thienopyrrolone core, such as its planarity and electron-rich nature, are desirable for creating materials used in electronic devices. While direct applications of the unsubstituted compound are not extensively detailed, its derivatives are integral to constructing larger, functional organic molecules. The related electron-withdrawing unit, thieno[3,4-c]pyrrole-4,6-dione (B1257111), is a well-studied component in n-type semiconducting polymers designed for applications in organic electronics. nih.gov
Use in Conducting Polymers and Conjugated Systems
The development of novel conducting and semiconducting polymers often relies on the incorporation of electron-rich and electron-deficient heterocyclic units to tune the material's electronic properties. The thienopyrrolone structure is a candidate for such applications. Polymers based on the related thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide derivatives have been synthesized via direct CH–CH arylation polymerization. nih.gov These polymers function as n-type semiconducting materials, demonstrating the utility of the core thienopyrrole structure in creating conjugated systems suitable for electronic applications like thin-film transistors. nih.gov For example, a homopolymer based on a thieno[3,4-c]pyrrole-4,6-dione derivative was reported to achieve an electron mobility of 2.11 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov
Application in Organic Photovoltaic Cells as Donor/Acceptor Fragments
In the field of organic photovoltaics (OPVs), there is significant interest in designing small molecules and polymers with tailored donor-acceptor (D-A) architectures to optimize light absorption and charge separation. The electron-withdrawing nature of the thienopyrrole system makes it a promising acceptor unit. Specifically, the dione derivative, thieno[2,3-c]pyrrole-4,6-dione (TPD), has been successfully used as an electron-accepting building block in D-A type small molecules for OPVs. ijaers.com The incorporation of the TPD unit helps to lower the HOMO energy levels of the resulting molecules, which is beneficial for achieving high open-circuit voltages in solar cell devices. ijaers.com This highlights the potential of the fundamental thieno[2,3-c]pyrrol-4-one scaffold as a platform for designing new acceptor materials for organic solar cells. ijaers.comnih.gov
Role in Luminescent Materials and Fluorophores for Optoelectronic Devices
The rigid, conjugated framework of thienopyrrole derivatives is also suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). The isomeric structure, thieno[3,4-c]pyrrole-4,6-dione, has been successfully introduced as a novel electron-accepting building block for host materials in red phosphorescent OLEDs (PhOLEDs). rsc.org By combining this acceptor unit with carbazole-based donor moieties, researchers have developed materials for efficient red PhOLEDs, achieving a high external quantum efficiency of 17.7% and a power efficiency of 23.8 lm W⁻¹. rsc.org This demonstrates the successful application of the thienopyrrolone building block in creating host materials for high-performance optoelectronics. rsc.org
Synthetic Organic Chemistry Utility
Beyond its direct use in materials, this compound is a valuable intermediate for chemical synthesis.
Intermediate for the Construction of Diverse Polyheterocyclic Structures
The compound's fused ring system serves as a foundational scaffold for synthesizing more complex polyheterocyclic structures. The reactivity of the ketone and the adjacent active sites on the heterocyclic rings allows for a variety of chemical transformations. Analogous fused heterocyclic ketones, such as 4,5,6,7-tetrahydroindol-4-ones, are known to be versatile starting points for building tricyclic and other polyheterocyclic systems through reactions like [4+2] cycloadditions, condensations with 1,4-dicarbonyls to form six-membered rings, and intramolecular Friedel-Crafts acylations. nih.gov These established synthetic routes illustrate the potential of this compound to be elaborated into a wide range of novel, complex heterocyclic molecules for various applications. nih.govresearchgate.netnih.gov
Precursor for Advanced Organic Dyes and Pigments with Tunable Opto-electrical Properties
The fused heterocyclic scaffold of this compound represents a structurally intriguing, albeit lesser-explored, platform for the development of novel organic dyes and pigments. Its intrinsic architecture, which combines an electron-rich thiophene (B33073) ring with an electron-accepting lactam moiety (the pyrrolone ring), provides a foundational donor-acceptor (D-A) character. This inherent electronic asymmetry is a critical design feature in modern chromophores, making the thienopyrrolone core a promising candidate for creating materials with tailored light absorption and emission properties.
While its isomers, particularly thieno[3,4-c]pyrrole-4,6-dione (TPD), have been extensively utilized in the synthesis of high-performance organic semiconductors and dyes, the specific use of this compound in this capacity is an emerging area of materials science. The potential lies in its versatility as a molecular building block, where its core structure can be systematically functionalized to fine-tune its opto-electrical characteristics.
Detailed Research Findings
The development of dyes from the this compound core hinges on established principles of chromophore design. The key to tuning the optical properties, such as the maximum absorption wavelength (λ_max) and the HOMO/LUMO energy levels, is the strategic introduction of electron-donating (D) and electron-accepting (A) groups at specific positions on the heterocyclic scaffold.
Chemical reactivity studies indicate that the thieno[2,3-c]pyrrol-4-one core is amenable to various substitution reactions. The positions on both the thiophene and pyrrolone rings can be functionalized, allowing for the creation of a diverse library of derivatives. For instance, electrophilic substitution can occur on the thiophene ring, while the nitrogen atom of the pyrrolone can be alkylated or arylated. The carbonyl group also offers a reactive site for condensation reactions, such as the Knoevenagel condensation, to append strong electron-accepting units.
By attaching auxiliary donor or acceptor groups, the intramolecular charge transfer (ICT) characteristics of the molecule can be significantly enhanced. This modulation of the ICT directly impacts the color and electronic properties of the resulting dye.
Bathochromic Shift (Red Shift): Introducing strong electron-donating groups (e.g., -N(Alkyl)₂, -OAlkyl) or extending the π-conjugation of the system would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO). This decreases the HOMO-LUMO gap, resulting in the absorption of lower-energy light (a shift to longer wavelengths).
Hypsochromic Shift (Blue Shift): Conversely, the introduction of groups that might disrupt planarity or certain electron-withdrawing groups could potentially increase the energy gap, leading to a blue shift.
The following data table illustrates the conceptual tuning of opto-electrical properties based on these well-established principles in dye chemistry. The values are hypothetical and serve to demonstrate how targeted chemical modifications to the this compound core could lead to a range of functional dyes.
Interactive Data Table: Hypothetical Opto-electrical Properties of this compound Derivatives
| Derivative Structure (Hypothetical) | Modifying Group (R) | Expected Effect on Conjugated System | Predicted Absorption Max (λ_max) | Predicted Emission Color | Predicted HOMO-LUMO Gap |
| Core Scaffold | -H | Baseline D-A Character | ~350-400 nm | Violet/Blue | High |
| Derivative 1 | Strong Donor (e.g., -NMe₂) | Enhanced ICT, Extended π-conjugation | ~450-500 nm | Green/Yellow | Medium |
| Derivative 2 | Strong Acceptor (e.g., -CN) at C2 | Strengthened Acceptor Moiety | ~400-450 nm | Blue/Cyan | Medium-High |
| Derivative 3 | π-Extended System (e.g., -Thiophene) | Increased π-Conjugation | ~500-550 nm | Orange/Red | Low |
| Derivative 4 | Knoevenagel Product (e.g., =C(CN)₂) | Strong Terminal Acceptor | >550 nm | Red/Near-IR | Very Low |
This strategic functionalization allows for the rational design of dyes and pigments with properties tailored for specific applications, ranging from vibrant pigments for coatings and plastics to functional dyes for organic electronics, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), where precise control over energy levels is paramount.
Future Research Directions and Prospects for 5,6 Dihydro 4h Thieno 2,3 C Pyrrol 4 One Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic strategies for the 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one core, such as those based on the Curtius rearrangement, provide a foundational methodology. However, these routes can involve hazardous reagents like sodium azide (B81097) and require stringent reaction conditions. The future of synthesizing this scaffold lies in the development of more efficient, safer, and environmentally benign methods.
Key areas for future research include:
Catalytic Approaches: The development of metal-catalyzed or organocatalyzed cyclization reactions could offer milder reaction conditions and improved atom economy. For instance, exploring transition-metal-catalyzed C-H activation or amination reactions on thiophene (B33073) precursors could provide direct and efficient pathways to the thienopyrrolone core, minimizing the need for pre-functionalized starting materials. nih.gov
Green Chemistry Principles: Future synthetic designs should incorporate principles of green chemistry, such as the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. nih.govmdpi.com Techniques like microwave-assisted synthesis or ultrasound irradiation could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic C-H Amination | High atom economy, reduced pre-functionalization | Screening of catalysts (e.g., Rh, Pd, Cu) and optimizing reaction conditions. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. nih.gov | Adaptation of existing multi-step syntheses to microwave conditions. |
| Biocatalysis | High selectivity, use of aqueous media, mild conditions. mdpi.com | Identification and engineering of enzymes for key bond-forming reactions. |
Development of Advanced Derivatization Strategies for Targeted Scaffold Modification
The functionalization of the this compound scaffold is crucial for tuning its physicochemical properties and biological activity. Future research will likely move beyond simple substitutions to more sophisticated and targeted modifications.
Prospective derivatization strategies include:
Site-Selective Functionalization: Developing methods for the selective functionalization of the thiophene and pyrrolidone rings is a key objective. This could involve regioselective C-H activation, halogenation, or metalation, followed by cross-coupling reactions to introduce a wide array of substituents.
Scaffold Hopping and Bioisosteric Replacement: The thieno[2,3-c]pyrrol-4-one core can serve as a template for "scaffold hopping," where it replaces other heterocyclic systems in known bioactive molecules to explore new chemical space and intellectual property. researchgate.net
Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. Research into late-stage C-H functionalization of the thienopyrrolone core would enable the rapid generation of diverse analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies. nih.gov
| Derivatization Approach | Target Position | Potential Functional Groups | Application |
|---|---|---|---|
| Palladium-catalyzed Cross-Coupling | Thiophene ring (C2, C3) | Aryl, heteroaryl, alkyl, cyano groups | Medicinal chemistry, materials science |
| N-Alkylation/Arylation | Pyrrolidone nitrogen | Varied alkyl and aryl chains | Tuning solubility and electronic properties |
| Condensation Reactions | Methylene (B1212753) group adjacent to carbonyl | Introduction of exocyclic double bonds | Creation of novel chromophores |
In-depth Computational Studies to Predict Novel Reactivity and Electronic Characteristics
Computational chemistry offers powerful tools to guide synthetic efforts and to understand the intrinsic properties of the this compound system. In-depth theoretical studies are expected to play an increasingly important role in this field.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecular geometry, electronic structure (HOMO/LUMO energy levels), and vibrational frequencies of the parent scaffold and its derivatives. mdpi.comacs.org This information is vital for predicting their reactivity, stability, and photophysical properties. acs.org
Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective derivatization strategies. google.com Quantum mechanical calculations can also be used to model reaction mechanisms and transition states, helping to optimize reaction conditions for novel synthetic routes. tandfonline.com
Virtual Screening and Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and orientation of thienopyrrolone derivatives within the active sites of biological targets, such as protein kinases. nih.gov This allows for the rational design of potent and selective inhibitors.
| Computational Method | Predicted Property | Relevance |
|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | HOMO/LUMO energies, bond lengths, charge distribution. acs.org | Predicting electronic properties for materials science applications. acs.org |
| Transition State Theory | Reaction energy barriers. | Guiding the development of new synthetic methods. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility, binding stability. google.com | Understanding protein-ligand interactions in drug design. |
Expansion of Applications in Emerging Material Science Fields
While the thienopyrrolone scaffold has been explored in medicinal chemistry, its potential in material science remains largely untapped. The fused aromatic system suggests that derivatives of this compound could exhibit interesting optoelectronic properties.
Future applications to be explored include:
Organic Electronics: Thiophene-based materials are widely used in organic electronics. nih.gov By analogy with related structures like thieno[3,4-c]pyrrole-4,6-dione (B1257111), polymers and small molecules incorporating the this compound unit could be investigated as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). squarespace.comijaers.comscispace.com
Polymer Chemistry: The thienopyrrolone moiety can be incorporated into conjugated polymers either as part of the main chain or as a pendant group. nih.gov This could lead to new materials with tunable band gaps, charge transport properties, and processability for a range of electronic applications.
Chemosensors: Functionalization of the scaffold with specific recognition units could lead to the development of novel chemosensors for the detection of ions or small molecules, where binding events would be signaled by a change in fluorescence or color.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of thienopyrrolone-based compounds, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Future directions in this area include:
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound and its derivatives can lead to improved safety (especially when handling hazardous intermediates), better reproducibility, and easier scalability. nih.govmdpi.com The Curtius rearrangement, a key step in one of the known syntheses, is a reaction type that has been successfully adapted to flow conditions, enhancing safety and control. asymchem.com A multi-step continuous flow synthesis of the related thieno[2,3-c]isoquinolin-5(4H)-one has been reported, demonstrating the feasibility of this approach for similar scaffolds.
Automated Synthesis Platforms: Combining flow reactors with automated liquid handlers and purification systems would enable the high-throughput synthesis of libraries of thienopyrrolone derivatives. This would dramatically accelerate the exploration of structure-activity relationships for both medicinal chemistry and materials science applications.
Process Analytical Technology (PAT): The integration of in-line analytical techniques (e.g., IR, NMR, HPLC) into flow synthesis setups would allow for real-time reaction monitoring and optimization, leading to more efficient and robust processes.
Q & A
Q. What are the established synthetic methodologies for 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one?
Methodological Answer: Synthesis typically involves cyclization reactions under reflux conditions. For example, xylene reflux (25–30 hours) with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization from methanol, is a common protocol . Key parameters include solvent selection (e.g., high-boiling xylene), stoichiometric control, and purification via recrystallization to ensure >95% purity. Intermediate characterization using TLC or HPLC is critical to monitor reaction progress.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- Single-crystal X-ray diffraction for precise bond parameters (e.g., mean C–C bond length: 0.003 Å, R factor: 0.043) .
- NMR spectroscopy (1H/13C) to verify functional groups and regiochemistry.
- Mass spectrometry for molecular weight confirmation. Cross-referencing these methods mitigates misinterpretation of spectral data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (nitrile gloves, lab coats) to prevent dermal exposure.
- Store in desiccated conditions (-20°C) under inert gas (N2/Ar) to avoid hydrolysis or oxidation.
- Refer to safety data sheets (SDS) for hazard mitigation, including ventilation and spill management .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Temperature-dependent NMR to probe conformational flexibility in solution.
- DFT calculations cross-validated with X-ray data (e.g., bond angles, torsion parameters) to refine computational models .
- Solid-state NMR to compare solution vs. crystal structures.
Q. What strategies optimize reaction yields in multi-step syntheses of thieno-pyrrolone derivatives?
Methodological Answer:
- Catalyst screening : Use Pd/C or organocatalysts to enhance cyclization efficiency.
- Stepwise intermediate isolation : Purify intermediates via column chromatography to minimize by-products.
- Thermal control : For heat-sensitive intermediates, employ low-temperature steps (e.g., -78°C for lithiation) to prevent degradation .
Q. How can thermal analysis elucidate the stability profile of this compound?
Methodological Answer:
- TGA : Determines decomposition onset temperature (e.g., ~250°C for related compounds) .
- DSC : Identifies melting points and phase transitions.
- Isothermal stability studies : Conducted at elevated temperatures (e.g., 40–80°C) to assess shelf-life under accelerated conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
